Home > Products > Screening Compounds P141649 > Elubrixin tosylate
Elubrixin tosylate - 960495-43-6

Elubrixin tosylate

Catalog Number: EVT-1592809
CAS Number: 960495-43-6
Molecular Formula: C24H25Cl2FN4O7S2
Molecular Weight: 635.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elubrixin tosylate, identified by the Chemical Abstracts Service number 960495-43-6, is a selective and competitive antagonist of the C-X-C motif chemokine receptor 2 and interleukin-8 receptor. It is recognized for its potential therapeutic applications in treating inflammatory conditions such as inflammatory bowel disease and chronic obstructive pulmonary disease. The compound is notable for its oral bioavailability and reversible action, making it a significant candidate in pharmacological research .

Source and Classification

Elubrixin tosylate is classified under small organic molecules utilized primarily in medicinal chemistry. Its synthesis originates from elubrixin, which serves as the parent compound. The compound is categorized as a drug candidate due to its targeted action on specific receptors involved in inflammatory responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of elubrixin tosylate involves several key steps:

  1. Formation of the Parent Compound: The initial phase involves synthesizing elubrixin through various organic reactions, which may include coupling reactions and functional group modifications.
  2. Tosylation: The elubrixin compound is subsequently reacted with tosyl chloride in the presence of a base, typically pyridine. This step introduces the tosylate group, enhancing the compound's stability and solubility .
  3. Industrial Production: In an industrial setting, batch processing techniques are employed to ensure precise control over reaction conditions such as temperature and pressure. The final product undergoes purification processes including crystallization, filtration, and chromatography to achieve high purity levels.
Molecular Structure Analysis

Structure and Data

Elubrixin tosylate has a complex molecular structure characterized by the following:

  • Molecular Formula: C24H25Cl2FN4O7S2
  • Molecular Weight: 635.5 g/mol

The molecular structure consists of multiple functional groups that contribute to its biological activity, including aromatic rings, amine groups, and sulfonate functionalities .

Chemical Reactions Analysis

Reactions and Technical Details

Elubrixin tosylate can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, the compound can be oxidized to yield oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  2. Reduction: Reduction reactions can modify functional groups within the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The tosylate group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines or thiols), leading to diverse substituted products .

These reactions provide pathways for modifying elubrixin tosylate to enhance its pharmacological properties or to create derivatives with novel activities.

Mechanism of Action

Process and Data

Elubrixin tosylate functions primarily as an antagonist of the C-X-C motif chemokine receptor 2 and interleukin-8 receptor. Its mechanism involves:

  • Competitive Binding: The compound competes with natural ligands (such as interleukin-8) for binding sites on the receptors.
  • Reversible Action: The binding is reversible, allowing for modulation of receptor activity without permanent alteration.

This antagonistic action helps mitigate inflammatory responses mediated by these receptors, providing therapeutic benefits in conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elubrixin tosylate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents due to its hydrophobic characteristics imparted by aromatic groups.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that indicates solid-state characteristics conducive for formulation development .

These properties are crucial for understanding how elubrixin tosylate behaves in biological systems and during pharmaceutical formulation.

Applications

Scientific Uses

Elubrixin tosylate has a broad spectrum of applications across various fields:

  • Chemistry: It serves as a tool compound for studying the roles of C-X-C motif chemokine receptor 2 and interleukin-8 receptors in chemical processes.
  • Biology: Researchers utilize it to explore biological pathways involving these receptors, particularly in inflammation.
  • Medicine: The compound is under investigation for its potential therapeutic effects against inflammatory diseases, making it a candidate for drug development targeting CXCR2-related pathways.
  • Industry: Elubrixin tosylate is significant in drug discovery initiatives aimed at creating new therapies for chronic inflammatory conditions .
Introduction to Elubrixin Tosylate in Chemokine Receptor Antagonist Research

Elubrixin tosylate (SB-656933 tosylate) is a potent and selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2), a G-protein-coupled receptor (GPCR) critically involved in neutrophil recruitment and activation. This small-molecule inhibitor exhibits high-affinity binding (IC₅₀ values of 260.7 nM for CD11b upregulation and 310.5 nM for neutrophil shape change) and functions as a competitive, reversible blocker of interleukin-8 (IL-8) receptor signaling [1] [2] [6]. Its chemical structure comprises a diarylurea core modified with halogenated phenyl rings and a piperazinylsulfonyl group, with the tosylate salt enhancing aqueous solubility and stability without altering biological activity [1] [8]. As a prototype in CXCR2 antagonist research, elubrixin tosylate bridges foundational immunology studies and emerging oncology applications, providing a template for targeting chemokine-driven inflammation in disease pathogenesis [3] [4].

Role of CXCR2 in Inflammatory and Immunomodulatory Pathways

CXCR2 is a master regulator of neutrophil trafficking, activated by ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8/IL-8). Upon ligand binding, CXCR2 triggers GTP-Gα protein dissociation, initiating calcium flux and downstream Ras/MAPK and PI3K pathways that drive chemotaxis, degranulation, and CD11b integrin upregulation [4]. This receptor is expressed on neutrophils, monocytes, and endothelial cells, positioning it as a nexus for innate immune responses. In pathological contexts, CXCR2 signaling becomes dysregulated:

  • Chronic Inflammation: Sustained CXCR2 activation in conditions like COPD or inflammatory bowel disease (IBD) perpetuates neutrophil infiltration, causing tissue damage through reactive oxygen species (ROS) and protease release [4] [9].
  • Cancer Microenvironments: Tumors exploit CXCR2 to recruit immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which foster angiogenesis, metastasis, and immune evasion [4] [9].

Table 1: Key Functional Effects of CXCR2 Signaling in Disease Contexts

Disease CategoryCXCR2-Dependent ProcessDownstream Impact
Airway Inflammation (COPD, asthma)Neutrophil shape change and CD11b upregulationBronchial damage, mucus hypersecretion
Autoimmune Disorders (IBD, arthritis)Neutrophil adhesion to endothelial cellsBarrier disruption, osteoclast activation
Solid Tumors (e.g., lung, colon)MDSC recruitment via CXCL1/CXCL8T-cell suppression, VEGF-mediated angiogenesis

Elubrixin tosylate’s efficacy in preclinical models stems from interrupting these cascades, evidenced by reduced neutrophil infiltration in rodent endotoxin challenge tests [3] [6].

Historical Context: Elubrixin Tosylate as a CXCR2 Antagonist Prototype

Developed by GlaxoSmithKline in the mid-2000s, elubrixin (SB-656933) emerged from a class of diarylurea-based CXCR2 inhibitors designed for oral bioavailability and receptor selectivity. Its tosylate salt form was engineered to optimize pharmacokinetics without compromising antagonism [1] [8]. Key milestones include:

  • Mechanistic Validation: Elubrixin demonstrated dose-dependent inhibition of CXCL1-induced CD11b upregulation in human whole-blood assays (IC₅₀ ~260 nM), confirming target engagement in physiologically relevant systems [2] [6].
  • Clinical Development: Phase I trials established its ability to suppress ozone-induced airway neutrophilia in humans. However, Phase II studies for cystic fibrosis and COPD were discontinued due to insufficient efficacy, despite acceptable tolerability [3] [8].
  • Legacy in Drug Design: Although eclipsed by successors like AZD5069 and danirixin, elubrixin informed critical structure-activity principles:
  • Urea moiety enables hydrogen bonding with CXCR2’s transmembrane residues.
  • Halogenated aromatic rings enhance hydrophobic pocket binding [1] [6].

Table 2: Evolution of Select CXCR2 Antagonists Inspired by Elubrixin Tosylate

CompoundStructural ClassKey ImprovementsDevelopment Status
Elubrixin tosylateDiarylureaOral activity, reversible bindingPhase II (discontinued)
AZD5069 (Vimnerixin)Bicyclic azaindoleEnhanced receptor residence timePhase II for bronchiectasis
Navarixin (SCH 527123)SquaramideDual CXCR1/2 inhibitionPhase II for pancreatic cancer

Significance in Bridging Inflammation and Oncology Research Paradigms

Elubrixin tosylate’s dual applicability in inflammation and cancer models underscores the mechanistic overlap between these fields. Chronic inflammation drives 15–20% of cancers, with CXCR2 mediating crosstalk between stromal, immune, and tumor cells [5] [9]. Key translational insights include:

  • Tumor Microenvironment (TME) Modulation: In pancreatic and colon cancer models, CXCR2 blockade with elubrixin analogs reduced intratumoral neutrophil density by >60%, diminishing IL-6/STAT3-driven proliferation and metastatic seeding [4] [9].
  • Overcoming Therapy Resistance: CXCR2 inhibition synergizes with immune checkpoint inhibitors (e.g., anti-PD-1) by reversing neutrophil-mediated immunosuppression. For instance, elubrixin-class compounds enhanced CD8⁺ T-cell infiltration in melanoma models resistant to monotherapy [4] [9].
  • Microbiome Interactions: Dysbiosis in colitis-associated cancer impairs CXCR2-dependent neutrophil recruitment. Elubrixin-like agents may restore gut barrier integrity by tempering excessive neutrophil influx [9].

Table 3: Preclinical Evidence for CXCR2 Antagonism in Oncology

Cancer TypeModel SystemInterventionKey Outcome
Colorectal CancerAzoxymethane/DSS-induced miceCXCR2 antagonist + anti-PD-150% reduction in tumor burden vs. control
Breast Cancer Metastasis4T1 syngeneic modelElubrixin analog (SB-265610)70% decrease in lung nodules
Hepatocellular CarcinomaDEN-induced ratsCXCR2 siRNA + elubrixinSuppressed IL-1β/NF-κB axis

This paradigm exemplifies how elubrixin tosylate—though clinically discontinued—remains a tool for deconstructing inflammation-oncology links and refining next-generation antagonists [4] [9].

Properties

CAS Number

960495-43-6

Product Name

Elubrixin tosylate

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid

Molecular Formula

C24H25Cl2FN4O7S2

Molecular Weight

635.5 g/mol

InChI

InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10)

InChI Key

CJAUWWGOABMMJX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.